molecular formula C21H17N3O2 B13127157 Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate CAS No. 376649-62-6

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate

Katalognummer: B13127157
CAS-Nummer: 376649-62-6
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: GHNBRTZTYAICKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is a chemical compound with the molecular formula C21H17N3O2 It is known for its unique structure, which combines a phenyl group with a 2,9-dimethyl-1,10-phenanthroline moiety through a carbamate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate typically involves the reaction of 2,9-dimethyl-1,10-phenanthroline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenanthroline moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting metal-dependent biological processes.

    Industry: It may be used in the development of new materials with specific electronic or catalytic properties.

Wirkmechanismus

The mechanism of action of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate involves its ability to coordinate with metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable complexes with metals such as copper, iron, and zinc. These metal complexes can then participate in various biochemical and catalytic processes, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,9-Dimethyl-1,10-phenanthroline: A related compound without the carbamate linkage, used primarily as a ligand in coordination chemistry.

    Phenyl carbamate: A simpler carbamate compound, lacking the phenanthroline moiety.

    1,10-Phenanthroline: A parent compound of the phenanthroline family, widely used in coordination chemistry.

Uniqueness

Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is unique due to its combination of a phenyl group, a carbamate linkage, and a 2,9-dimethyl-1,10-phenanthroline moiety. This structure imparts specific chemical properties and reactivity, making it distinct from other related compounds. Its ability to form stable metal complexes and participate in various chemical reactions highlights its versatility and potential for diverse applications.

Eigenschaften

CAS-Nummer

376649-62-6

Molekularformel

C21H17N3O2

Molekulargewicht

343.4 g/mol

IUPAC-Name

phenyl N-(2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate

InChI

InChI=1S/C21H17N3O2/c1-13-8-10-15-12-18(24-21(25)26-16-6-4-3-5-7-16)17-11-9-14(2)23-20(17)19(15)22-13/h3-12H,1-2H3,(H,24,25)

InChI-Schlüssel

GHNBRTZTYAICKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C3C(=C(C=C2C=C1)NC(=O)OC4=CC=CC=C4)C=CC(=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.